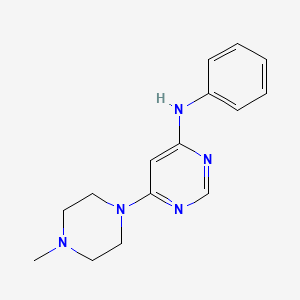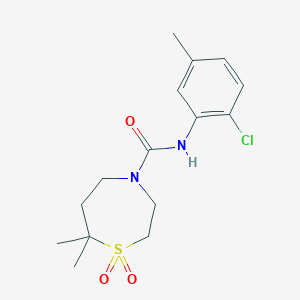
2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone, also known as BFEK or BFE, is a chemical compound that has been widely used in scientific research. It belongs to the family of organic compounds known as phenoxyacetic acids and derivatives, and it has a molecular formula of C14H17BrFNO3. BFEK is a white solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
作用機序
The exact mechanism of action of 2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone is not fully understood. However, it has been shown to inhibit the activity of several protein kinases, including AKT, ERK, and JNK. These kinases play a crucial role in various cellular processes, including cell survival, proliferation, and differentiation. By inhibiting the activity of these kinases, 2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone can induce apoptosis (programmed cell death) in cancer cells and inhibit their growth.
Biochemical and Physiological Effects:
2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone has been shown to have several biochemical and physiological effects. In cancer cells, 2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone induces apoptosis by activating the caspase-3 pathway. It also inhibits the activity of the AKT and ERK pathways, which are involved in cell survival and proliferation. In addition, 2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G1 phase.
実験室実験の利点と制限
One of the main advantages of using 2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone in lab experiments is its ability to selectively inhibit the activity of certain protein kinases, which makes it a useful tool for studying the role of these kinases in various cellular processes. However, one of the limitations of using 2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving 2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone. One area of research is the development of new compounds that are structurally similar to 2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone but have improved pharmacological properties. Another area of research is the identification of new targets for 2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone, which could lead to the development of new cancer therapies. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone and its potential side effects.
合成法
The synthesis of 2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone can be achieved through several methods, including the reaction of 2-bromo-4-fluoro-6-methylphenol with morpholine in the presence of potassium carbonate and 1,3-dimethyl-2-imidazolidinone. Another method involves the reaction of 2-bromo-4-fluoro-6-methylphenol with morpholine in the presence of 1,3-dimethyl-2-imidazolidinone and triethylamine.
科学的研究の応用
2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone has been widely used in scientific research as a tool to study various biological processes. One of the main applications of 2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone is in the field of cancer research, where it has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-(2-Bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone has also been used to study the role of protein kinases in various cellular processes, including cell proliferation and differentiation.
特性
IUPAC Name |
2-(2-bromo-4-fluoro-6-methylphenoxy)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrFNO3/c1-9-6-10(15)7-11(14)13(9)19-8-12(17)16-2-4-18-5-3-16/h6-7H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLBSTWXDQJTSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)N2CCOCC2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Methyl-4-[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]-1,2-oxazole](/img/structure/B7679965.png)
![5-[[(3-chloro-4-methylphenyl)methylamino]methyl]-N,N-dimethyl-1,2,4-oxadiazol-3-amine](/img/structure/B7679978.png)
![N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methylsulfanylacetamide](/img/structure/B7679984.png)
![5-Methyl-4-[2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazol-4-yl]-1,2-oxazole](/img/structure/B7679987.png)
![N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methylpyrazole-3-carboxamide](/img/structure/B7679996.png)
![5-[(2-Bromo-4-fluoro-6-methylphenoxy)methyl]-3-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B7680002.png)

![2-ethyl-N-[5-(1-methylpyrazol-4-yl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7680014.png)
![Methyl 2-[(2-bromofuran-3-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B7680020.png)


